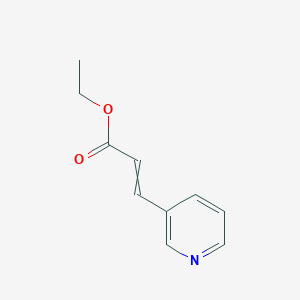
3-Pyridineacrylic acid ethyl ester
Cat. No. B8812856
M. Wt: 177.20 g/mol
InChI Key: PIEQSBWGIODYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05371096
Procedure details


To a stirred suspension of 150 g of β-(3-pyridyl)acrylic acid in 1500 ml of ethanol a slow stream of hydrogen chloride gas is bubbled for 4 to 5 hr, where all solids dissolved. Approximately 500 ml of ethanol are distilled off at atmospheric pressure, the residual solution is cooled and diluted with 1500 ml of ether with stirring. The solids are filtered, washed with ether and resuspended in ethyl acetate. The stirred suspension is neutralized with conc. aq. sodium bicarbonate. The ethyl acetate layer is separated and the aqueous layer is extracted once more with ethyl acetate. The combined organic extracts are washed with brine, dried (MgSO4), evaporated and the residual oil is distilled to give 110 g of ethyl β-(3-pyridyl)acrylate with bp 95°-100° C., 0.1 mm/Hg.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:2]=1.Cl.[CH2:13](O)[CH3:14]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([O:11][CH2:13][CH3:14])=[O:10])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is bubbled for 4 to 5 hr
|
|
Duration
|
4.5 (± 0.5) h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
where all solids dissolved
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Approximately 500 ml of ethanol are distilled off at atmospheric pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residual solution is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 1500 ml of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids are filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted once more with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residual oil is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
